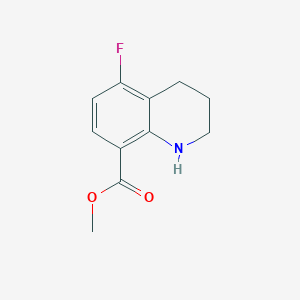![molecular formula C8H8N2O5 B15068661 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall safety.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a pharmacophore, leading to the identification of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound features a triazole ring instead of an oxazole ring, leading to different chemical properties and reactivity.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine:
6,7-Dihydro-1H-pyrazolo[4,3-c]pyridine: The presence of a pyrazole ring in this compound can result in different interactions with biological targets.
Uniqueness
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups
Propriétés
Formule moléculaire |
C8H8N2O5 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H8N2O5/c11-7(12)6-9-4-3-10(8(13)14)2-1-5(4)15-6/h1-3H2,(H,11,12)(H,13,14) |
Clé InChI |
VBPYAJSQHCVUJL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1OC(=N2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


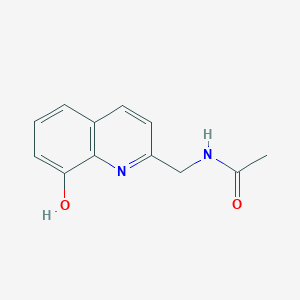
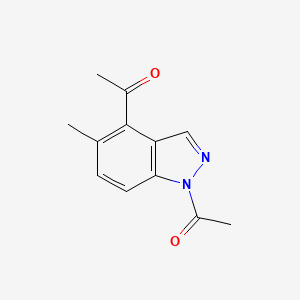
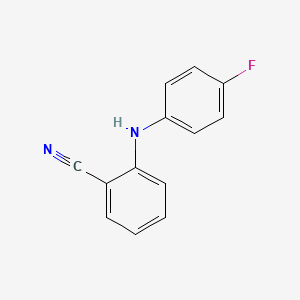
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
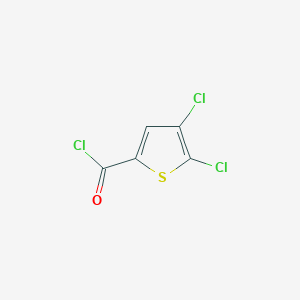
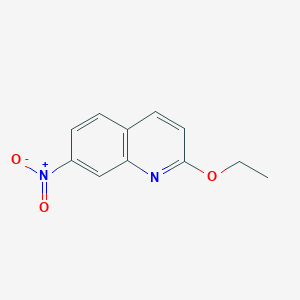
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)

![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
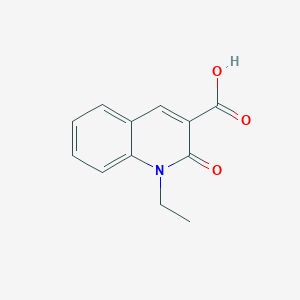
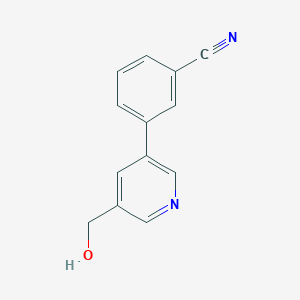

![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
